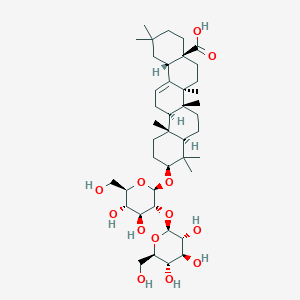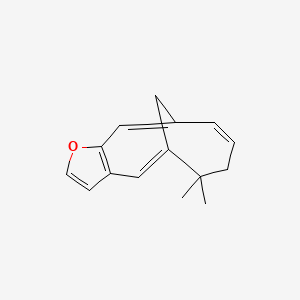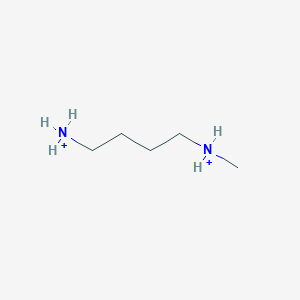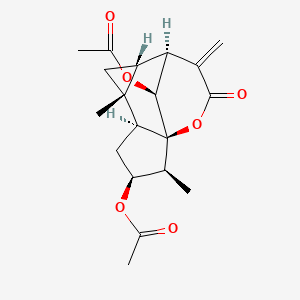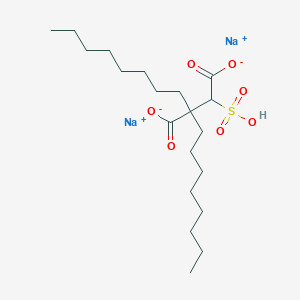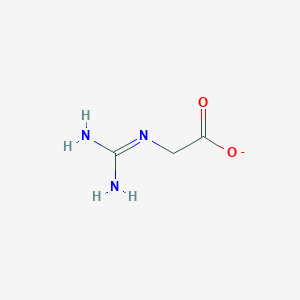
2-Deoxyecdysone 22-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-deoxyecdysone 22-phosphate is an ecdysone phosphate.
Scientific Research Applications
1. Synthesis and Anti-inflammatory Activity
A study by Kozhanova et al. (2020) discussed the isolation of 2-Deoxyecdysone from Silene wolgensis and its complex formation with α-, β-, and γ-cyclodextrins. This study highlighted the anti-inflammatory activity of these complexes, offering potential applications in the development of anti-inflammatory agents (Kozhanova et al., 2020).
2. Stereoselective Generation for Studying Glycosyltransferases
Oberthür et al. (2004) presented a method for synthesizing β-2-deoxy sugar phosphates, which are crucial for the study of glycosyltransferases involved in synthesizing biologically active natural products. This chemical route provides essential access to these substances for further research (Oberthür, Leimkuhler, & Kahne, 2004).
3. Enzymatic Pathway Studies in Plants
Wright et al. (2014) examined 1-Deoxyxylulose 5-phosphate synthase, a crucial enzyme in the plastid isoprenoid precursor biosynthesis pathway in Arabidopsis. This study offers insights into the enzyme's role in controlling the MEP pathway, which is vital for isoprenoid biosynthesis including carotenoids and biogenic volatile organic compounds (Wright et al., 2014).
4. Ecdysteroidogenic Pathway Characterization
Warren et al. (2002) characterized two cytochrome P450 enzymes in Drosophila melanogaster, which are involved in the ecdysteroidogenic pathway. This research contributes to understanding the biosynthesis of ecdysone from cholesterol, important for insect development and metamorphosis (Warren et al., 2002).
5. Pyridoxal Phosphate-Dependent Enzyme Studies
Hoegl et al. (2018) presented a chemical proteomic method using functionalized cofactor probes to study pyridoxal phosphate-dependent enzymes. These enzymes play a crucial role in the chemical transformation of biological amines, and the research offers a way to classify and study these enzymes in cells (Hoegl et al., 2018).
6. Drug Design through Enzyme Studies
Henriksson et al. (2007) detailed the structures of the Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase, providing insights into enzyme design for new inhibitors. This research is vital for drug design targeting diseases like tuberculosis (Henriksson et al., 2007).
7. Biotransformation Studies
Van den Eede et al. (2015) investigated the intrinsic clearance of tris(2-butoxyethyl) phosphate by human liver microsome and serum enzymes. Their research provided valuable information on the biotransformation of this compound, useful for toxicokinetic data and risk assessment (Van den Eede et al., 2015).
Properties
Molecular Formula |
C27H45O8P |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(2S,3R)-2-[(3S,5R,9R,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylheptan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H45O8P/c1-16(23(35-36(32,33)34)9-10-24(2,3)30)18-8-13-27(31)20-15-22(29)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21,23,28,30-31H,6-14H2,1-5H3,(H2,32,33,34)/t16-,17-,18+,19-,21-,23+,25+,26+,27+/m0/s1 |
InChI Key |
AOKIBCRWTSJHIE-XNSSJAPWSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)OP(=O)(O)O |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |
Synonyms |
2-deoxyecdysone-22-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



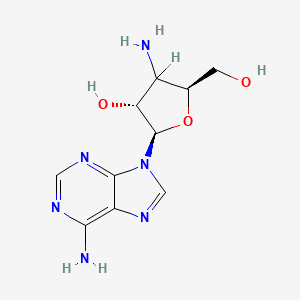
![Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate](/img/structure/B1258971.png)
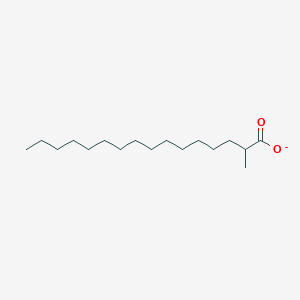
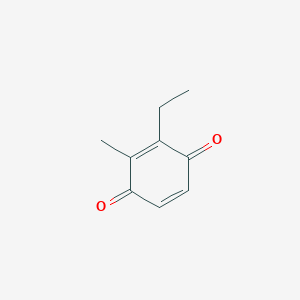
![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)

